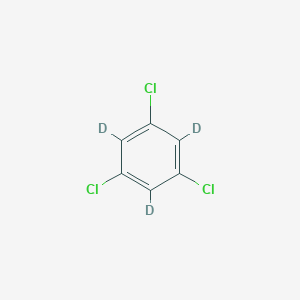

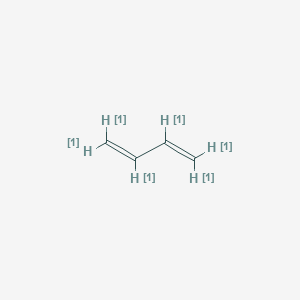

1,3-丁二烯, 六氘代, 反式-

概述

描述

“1,3-Butadiene, hexadeutero-, trans-” is an organic compound with the formula C4D6 . It is a variant of 1,3-Butadiene where all the hydrogen atoms are replaced by deuterium . 1,3-Butadiene is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber .

Synthesis Analysis

The synthesis of 1,3-Butadiene and its derivatives has been a topic of interest in industrial chemistry . For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This can be used for the synthesis of 1-octene, 1-octanol, and various lactones .

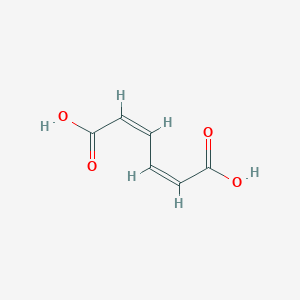

Molecular Structure Analysis

The molecular structure of “1,3-Butadiene, hexadeutero-, trans-” is similar to that of 1,3-Butadiene, with the difference being the replacement of hydrogen atoms with deuterium . The molecular weight is 60.1274 .

Chemical Reactions Analysis

1,3-Butadiene undergoes various chemical reactions. For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1,3-Butadiene, hexadeutero-, trans-” are similar to those of 1,3-Butadiene, with the difference being the replacement of hydrogen atoms with deuterium . The molecular weight of “1,3-Butadiene, hexadeutero-, trans-” is 60.1274 .

科学研究应用

工业化学和材料

1,3-丁二烯作为一种廉价且丰富的原料,在化学工业中具有新的应用前景 . 它被用于多种重要的均相催化工艺和技术中,用于生产精细化学品和基础化学品 .

钯催化的端基加成反应

钯催化的端基加成反应通过1,3-二烯的选择性二聚反应,同时添加各种亲核试剂,提供有价值的化学物质 . 该工艺可用于合成1-辛烯、1-辛醇和各种内酯 .

直接羰基化

直接羰基化允许将官能团选择性地引入到1,3-二烯中,例如羰基、羧基或酯基 . 该工艺是实现1,3-丁二烯工业相关转化率的关键 .

1,3-二烯醛或1,3-二烯酮的合成

已经开发了一种合成各种1,3-二烯醛或1,3-二烯酮的策略,该策略介于重氮化合物和呋喃之间 . 该策略不含金属,不含添加剂,具有广泛的官能团耐受性和易于获得的起始原料 .

分子内和分子间方案

作用机制

The mechanism of action of 1,3-Butadiene involves various catalytic processes. For example, palladium-catalyzed telomerizations involve the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . The success in achieving these industrially relevant conversions of 1,3-Butadiene was mainly due to the development of innovative efficient catalysts .

安全和危害

1,3-Butadiene is considered hazardous by the OSHA Hazard Communication Standard . It is extremely flammable and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may cause frostbite and displace oxygen, causing rapid suffocation . It is harmful if inhaled and may cause genetic defects and cancer .

未来方向

In recent decades, the use of 1,3-Butadiene as a comparably cheap and abundant raw material for new applications has attracted more interest, specifically in the chemical industry . The development of efficient catalytic systems plays a key role in enabling atom-economic and selective processes . There are still many potential applications for 1,3-Butadiene that are not currently being explored in the chemical industry .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 1,3-Butadiene, hexadeutero-, trans- can be achieved through the dehydrohalogenation of 1,4-dichlorobutane followed by the reduction of the resulting 1,4-dideuteriobutene.", "Starting Materials": [ { "Name": "1,4-dichlorobutane", "Amount": "1 mol", "Supplier": "Sigma Aldrich", "Catalog Number": "D119305" }, { "Name": "Sodium deuteroxide", "Amount": "2 mol", "Supplier": "Alfa Aesar", "Catalog Number": "L15661" }, { "Name": "Sodium borohydride", "Amount": "1 mol", "Supplier": "Sigma Aldrich", "Catalog Number": "452882" } ], "Reaction": [ { "Step": 1, "Reactants": "1,4-dichlorobutane", "Conditions": "Sodium deuteroxide in D2O, reflux", "Products": "1,4-dideuteriobutene" }, { "Step": 2, "Reactants": "1,4-dideuteriobutene", "Conditions": "Sodium borohydride in THF, room temperature", "Products": "1,3-Butadiene, hexadeutero-, trans-" } ] } | |

CAS 编号 |

1441-56-1 |

分子式 |

C4H6 |

分子量 |

60.13 g/mol |

IUPAC 名称 |

1,1,2,3,4,4-hexadeuteriobuta-1,3-diene |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1D2,2D2,3D,4D |

InChI 键 |

KAKZBPTYRLMSJV-UFSLNRCZSA-N |

手性 SMILES |

[2H]C(=C([2H])C(=C([2H])[2H])[2H])[2H] |

SMILES |

C=CC=C |

规范 SMILES |

C=CC=C |

Pictograms |

Flammable; Compressed Gas; Health Hazard |

相关CAS编号 |

29989-19-3 |

产品来源 |

United States |

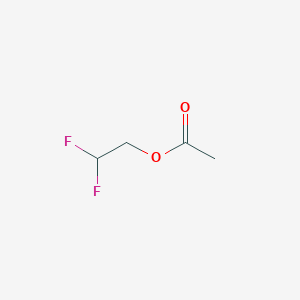

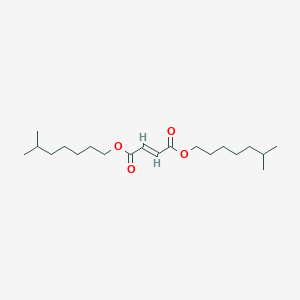

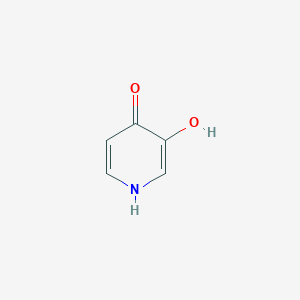

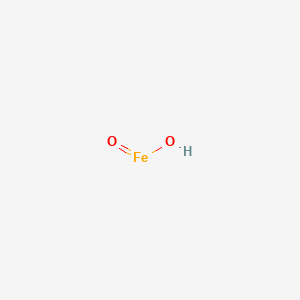

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)